molecular formula C19H21NO2S2 B2986763 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-96-5

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No.: B2986763
CAS No.: 477868-96-5
M. Wt: 359.5
InChI Key: XJIDTSVBINEJFX-UHFFFAOYSA-N
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Description

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione is a compound of notable interest due to its unique structural characteristics and diverse applications. It consists of a benzothiazine core modified by a tert-butyl group and a benzylsulfanyl substituent, giving it specific chemical and physical properties.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione typically begins with the preparation of the benzothiazine core. This can be achieved through a cyclization reaction involving 2-aminobenzenethiol and appropriate aldehyde or ketone derivatives, forming the thiazine ring.

Industrial production methods: : On an industrial scale, the synthesis of this compound is optimized for yield and purity. Multi-step processes involving selective protection and deprotection steps, solvent management, and the use of high-throughput reactors ensure efficient production. Reaction conditions are closely monitored, involving specific temperatures, pressures, and pH levels to optimize the reaction kinetics and product isolation.

Chemical Reactions Analysis

Types of reactions: : The compound undergoes a variety of chemical reactions, such as oxidation, reduction, and substitution. Oxidation reactions, for instance, can introduce sulfoxide or sulfone functionalities at the sulfanyl group, whereas reduction reactions may target the thiazine core or the benzylsulfanyl moiety. Substitution reactions can be used to modify the aromatic rings, introducing new substituents that alter the compound’s properties.

Common reagents and conditions: : Oxidizing agents like hydrogen peroxide or peracids, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating reagents are commonly used. Reaction conditions often involve organic solvents like dichloromethane or ethanol, with controlled temperatures ranging from room temperature to reflux conditions, depending on the specific reaction pathway.

Major products: : Major products from these reactions include sulfoxides, sulfones, substituted benzothiazines, and other derivatives with altered electronic properties, which can be further utilized in different applications.

Scientific Research Applications

The compound has extensive applications across various scientific disciplines:

Chemistry: : It serves as a building block in organic synthesis, especially in the creation of complex molecules and materials with specific electronic or optical properties.

Biology: : It has been studied for its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties. Its structural framework allows it to interact with various biological targets, making it a candidate for drug design and development.

Medicine: : Its derivatives are investigated for potential therapeutic applications. Structural modifications can enhance its activity or selectivity towards specific biological targets, offering new avenues for treatment strategies.

Industry: : In the industrial realm, it finds use in the development of specialty chemicals, polymers, and materials with specific attributes, such as increased thermal stability or unique electronic properties.

Mechanism of Action

The compound’s effects are mediated through its interaction with molecular targets, including enzymes, receptors, and nucleic acids. Its aromatic and heterocyclic structure facilitates binding to these targets through various intermolecular forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Pathways involved in its mechanism of action often relate to the inhibition of enzymes or interference with cellular signaling pathways, leading to observed biological effects.

Comparison with Similar Compounds

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione stands out due to its unique combination of functional groups and structural features. Compared to similar compounds such as other benzothiazines, benzylsulfanyls, or tert-butylated derivatives, it offers distinct reactivity and biological activity profiles.

List of similar compounds

  • 3-{[4-(methyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione

  • 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-pyridine-1,1(4H)-dione

  • 3-{[4-(tert-butyl)phenyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione

  • 3-{[4-(tert-butyl)benzyl]amino}-1lambda6,4-benzothiazine-1,1(4H)-dione

Conclusion

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione is a compound of great significance in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable subject for continued study and development. Whether in the laboratory or in practical applications, this compound exemplifies the intricate and versatile nature of modern chemical compounds.

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Properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S2/c1-19(2,3)15-10-8-14(9-11-15)12-23-18-13-24(21,22)17-7-5-4-6-16(17)20-18/h4-11,13,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIDTSVBINEJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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